molecular formula C12H14N4 B13115767 N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine

N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine

Cat. No.: B13115767
M. Wt: 214.27 g/mol
InChI Key: CVUDAGWDPCWMCG-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine-2-amine.

    Introduction of the Aminomethylphenyl Group: This step involves the reaction of the pyrimidine derivative with a suitable aminomethylphenyl reagent under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound shares the aminomethylphenyl group but has a different core structure.

    N-(3-(Aminomethyl)phenyl)-4-fluorophenyl derivatives: These compounds have similar functional groups but differ in their substitution patterns.

Uniqueness

N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and an aminomethylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-methylpyrimidin-2-amine

InChI

InChI=1S/C12H14N4/c1-9-5-6-14-12(15-9)16-11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3,(H,14,15,16)

InChI Key

CVUDAGWDPCWMCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC=CC(=C2)CN

Origin of Product

United States

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